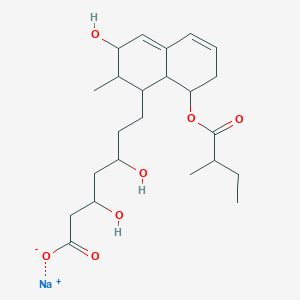

3beta-HydroxyMevastatinSodiumSalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

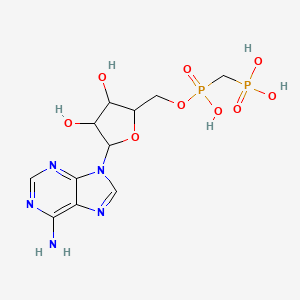

3beta-HidroxiMevastatinaSalSódica es un derivado de la Mevastatina, un agente reductor del colesterol aislado del hongo Penicillium citrinum. Este compuesto es estructuralmente similar al hidroxi-metil-glutarato (HMG) y funciona como un inhibidor competitivo de la reductasa de HMG-Coenzima A (HMG-CoA) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3beta-HidroxiMevastatinaSalSódica implica la hidroxilación de la Mevastatina. El proceso típicamente incluye el uso de enzimas específicas o reactivos químicos para introducir el grupo hidroxilo en la posición 3beta. Las condiciones de reacción a menudo requieren temperaturas y niveles de pH controlados para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial: La producción industrial de 3beta-HidroxiMevastatinaSalSódica puede implicar procesos de fermentación a gran escala utilizando cepas genéticamente modificadas de Penicillium citrinum. El caldo de fermentación luego se somete a procesos de extracción y purificación para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: 3beta-HidroxiMevastatinaSalSódica experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos.

Reducción: El compuesto puede reducirse para formar diferentes derivados alcohólicos.

Sustitución: El grupo hidroxilo puede sustituirse por otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Los reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) se pueden utilizar para reacciones de sustitución.

Principales Productos Formados:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de diferentes derivados alcohólicos.

Sustitución: Formación de varios derivados sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

3beta-HidroxiMevastatinaSalSódica tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar reacciones de hidroxilación y catálisis enzimática.

Biología: Investigado por su papel en el metabolismo celular y la biosíntesis del colesterol.

Medicina: Explorado por sus posibles efectos terapéuticos para reducir los niveles de colesterol y prevenir enfermedades cardiovasculares.

Industria: Utilizado en la producción de medicamentos reductores del colesterol y como precursor para sintetizar otros derivados de estatinas

Mecanismo De Acción

3beta-HidroxiMevastatinaSalSódica ejerce sus efectos inhibiendo competitivamente la reductasa de HMG-CoA, la enzima responsable del paso limitante de la velocidad en la síntesis del colesterol. Al imitar la estructura del sustrato HMG-CoA, el compuesto se une al sitio activo de la enzima con alta afinidad, impidiendo así la conversión de HMG-CoA a mevalonato. Esta inhibición conduce a la disminución de los niveles de colesterol hepático y al aumento de la absorción de colesterol de lipoproteína de baja densidad (LDL) del torrente sanguíneo .

Compuestos Similares:

Mevastatina: El compuesto padre del cual se deriva 3beta-HidroxiMevastatinaSalSódica.

Lovastatina: Otra estatina con un mecanismo de acción similar pero diferentes características estructurales.

Simvastatina: Un derivado sintético de Lovastatina con mayor potencia y biodisponibilidad.

Unicidad: 3beta-HidroxiMevastatinaSalSódica es única debido a la presencia del grupo hidroxilo en la posición 3beta, lo que puede conferir propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otras estatinas. Esta modificación estructural puede influir en la solubilidad, estabilidad e interacción del compuesto con los objetivos biológicos .

Comparación Con Compuestos Similares

Mevastatin: The parent compound from which 3beta-HydroxyMevastatinSodiumSalt is derived.

Lovastatin: Another statin with a similar mechanism of action but different structural features.

Simvastatin: A synthetic derivative of Lovastatin with enhanced potency and bioavailability.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 3beta position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other statins. This structural modification can influence the compound’s solubility, stability, and interaction with biological targets .

Propiedades

Fórmula molecular |

C23H35NaO7 |

|---|---|

Peso molecular |

446.5 g/mol |

Nombre IUPAC |

sodium;3,5-dihydroxy-7-[3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1 |

Clave InChI |

QMLCOLOJNAKCFF-UHFFFAOYSA-M |

SMILES canónico |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)

![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)

![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)

![N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)

![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B12291958.png)

![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)